Pyridine-3-sulfonamide

Vue d'ensemble

Description

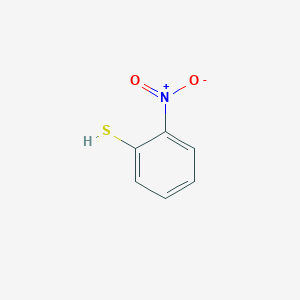

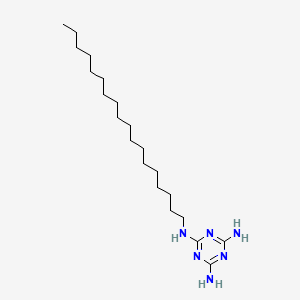

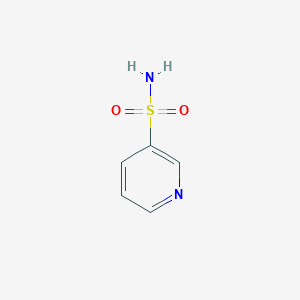

Pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a pyridine ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, particularly as a pharmacophore in drug design. This compound derivatives are known for their biological activities, including antibacterial, antiviral, and anticancer properties .

Applications De Recherche Scientifique

Pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Pyridine-3-sulfonamide, like other sulfonamides, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, this compound disrupts crucial biochemical processes, leading to the therapeutic effects observed.

Biochemical Pathways

The action of this compound affects the folic acid metabolism cycle . By acting as a competitive inhibitor of p-aminobenzoic acid, it prevents the synthesis of folic acid, a vital component for bacterial DNA synthesis . This disruption of the folic acid pathway leads to a halt in bacterial DNA synthesis, thereby inhibiting their growth and proliferation.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting the folic acid pathway and halting DNA synthesis, it effectively prevents the multiplication of bacteria . This makes this compound bacteriostatic rather than bactericidal .

Safety and Hazards

Pyridine-3-sulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pyridine-3-sulfonamide has been found to interact with various enzymes, proteins, and other biomolecules. These interactions allow them to play a role in treating a diverse range of disease states .

Cellular Effects

Sulfonamides, including this compound, have been shown to have significant effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For instance, the similarity between the structures of sulfonamides and PABA allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .

Subcellular Localization

Studies on NS4B, a protein related to this compound, determined that NS4B is cytoplasmically localized in the perinuclear region where it adopts chicken wire-like and speckled patterns typical of a membrane-associated protein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonamide can be synthesized through various methods. One common approach involves the reaction of pyridine-3-sulfonyl chloride with ammonia or primary amines. This reaction typically occurs under mild conditions and yields the desired sulfonamide product. Another method involves the direct sulfonation of pyridine derivatives followed by amination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as sulfonation, chlorination, and subsequent amination, with careful control of reaction parameters to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Pyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions

Major Products: The major products formed from these reactions include sulfonic acids, sulfinamides, sulfenamides, and various substituted pyridine derivatives .

Comparaison Avec Des Composés Similaires

Pyridine-3-sulfonamide can be compared with other sulfonamide derivatives such as:

Sulfapyridine: Used as an antibacterial agent, it inhibits dihydropteroate synthetase, an enzyme involved in folic acid synthesis.

Sulfadiazine: Another antibacterial sulfonamide, often used in combination with pyrimethamine to treat toxoplasmosis.

Sulfamethazine: Commonly used in veterinary medicine to treat bacterial infections.

Uniqueness: this compound is unique due to its ability to inhibit specific kinases like PI3K and PI4K, which are not commonly targeted by other sulfonamide derivatives. This specificity makes it a valuable compound in the development of targeted therapies for diseases such as cancer .

Propriétés

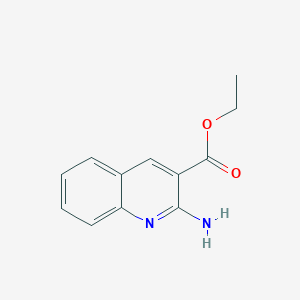

IUPAC Name |

pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFLEFWUYAUDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283227 | |

| Record name | pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-45-4 | |

| Record name | 3-Pyridinesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyridinesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NR9P4J2V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pyridine-3-sulfonamide derivatives have been explored as inhibitors of various biological targets, including:* Hepatitis C virus NS4B: Compounds such as PTC725 (compound 4t) have demonstrated potent inhibition of HCV RNA replication by targeting the NS4B protein. []* PI3K (Phosphoinositide 3-kinase) isoforms, particularly PI3Kα and PI3Kδ : These enzymes play crucial roles in cell growth, proliferation, and survival, making them attractive targets for cancer and inflammatory diseases. [, , ]* Candida albicans lanosterol 14α-demethylase: This enzyme is involved in ergosterol biosynthesis, an essential component of fungal cell membranes. Inhibiting this enzyme disrupts fungal cell growth. []* 3-oxoacyl-(acyl-carrier-protein) reductase (FabG): This enzyme is crucial for fatty acid biosynthesis in bacteria. Inhibition of FabG can lead to bacterial growth arrest. []

ANone: Inhibiting these targets can lead to various therapeutic effects depending on the specific target and the disease context:

- Inhibition of HCV NS4B: Disrupts viral replication, leading to a decrease in viral load and potential clearance of the virus. []

- Inhibition of PI3K: Can suppress tumor cell growth and proliferation or modulate inflammatory responses in immune cells. [, , ]

- Inhibition of Candida albicans lanosterol 14α-demethylase: Leads to fungal cell death and resolution of fungal infections. []

- Inhibition of FabG: Can be a strategy for developing novel antibacterial agents. []

ANone: The molecular formula of this compound is C5H6N2O2S, and its molecular weight is 174.19 g/mol.

ANone: Researchers commonly employ various spectroscopic techniques to characterize these compounds, including:

- Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule, such as the sulfonamide group (S=O stretching vibrations), the pyridine ring (C=C and C=N stretching vibrations), and other substituents. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the structure and connectivity of atoms within the molecule. 1H NMR and 13C NMR spectra are valuable for confirming the structure and purity of synthesized compounds. [, , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing further structural information and supporting the identification of synthesized derivatives. [, ]

ANone: Research indicates that modifications at various positions on the this compound core significantly influence the compound's activity, potency, and selectivity.

- Substitutions at the 4-position of the pyridine ring: Significantly impact anticancer activity. For instance, incorporating piperazine substituents at this position led to compounds with good activity profiles and selectivity towards leukemia, colon cancer, and melanoma cell lines. [, ]

- Modifications of the sulfonamide nitrogen: Introducing different alkyl or aryl groups can modulate activity and selectivity towards specific targets. [, ]

- Introduction of heterocyclic rings: Adding heterocycles like triazoles to the pyridine ring can influence anticancer activity. []

A: Yes, optimizing the structure to minimize oxidative metabolism and enhance pharmacokinetic properties is crucial for drug development. For instance, in the development of the HCV NS4B inhibitor PTC725, researchers identified the optimal combination of substituents at the indole N-1, C-5, and C-6 positions and the sulfonamide group to limit in vivo oxidative metabolism, leading to an acceptable pharmacokinetic profile with good oral bioavailability. []

ANone: While specific stability data might vary depending on the substituents present, researchers have investigated the stability of these compounds under various conditions:

- Thermal stability: Some derivatives exhibit stability at elevated temperatures, as demonstrated by melting point determination. []

- Hydrolytic stability: Understanding the hydrolytic stability of these compounds in different pH environments is critical, especially for developing oral formulations. [, ]

ANone: Formulation strategies play a crucial role in optimizing the delivery and efficacy of these compounds:

- Salt formation: Formulating compounds as salts, such as the ethanolamine salt, can enhance solubility and bioavailability. []

- Prodrug approach: Developing prodrugs, like the phosphoramide prodrug of a specific this compound derivative, can improve solubility, absorption, and overall pharmacokinetic profiles. []

ANone: Several in vitro assays help assess the biological activity of these compounds:

- Enzyme assays: Directly measure the inhibition of target enzymes like PI3Kα, HCV NS4B, and Candida albicans lanosterol 14α-demethylase. IC50 values are commonly used to quantify the potency of inhibition. [, , , , ]

- Cell-based assays: Assess the compound's effects on cell viability, proliferation, and other cellular processes relevant to the target disease. The MTT assay is frequently used to measure cell viability. []

- Antifungal susceptibility testing: Determines the minimum inhibitory concentration (MIC) of compounds against various fungal strains, such as those belonging to the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces. []

A: Yes, the research mentions that at least one compound, 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]this compound (25), a selective IKur inhibitor, displayed promising results in preclinical studies and advanced to clinical trials for the potential treatment of atrial fibrillation. []

ANone: Yes, research on the sulfonylurea herbicide sulfosulfuron, a this compound derivative, provides insights into its environmental fate:

- Degradation in Soil: Studies show that sulfosulfuron degrades in soil, following first-order kinetics. The degradation pathway involves the cleavage of the sulfonylurea bridge and further microbial degradation. [, ]

- Residues in Crops: In field studies and simulated model ecosystems, no detectable residues of sulfosulfuron were found in wheat grain, straw, or soil samples collected at harvest. []

ANone: Yes, computational methods are valuable tools:

- Molecular docking: Used to predict the binding modes of R- and S-enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)this compound to the PI3Kα kinase, aiding in understanding their structure-activity relationships. []

A: While specific resistance mechanisms may vary depending on the target and compound, for herbicides like sulfosulfuron, the development of herbicide-resistant weeds is a concern. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.